molecular formula C19H30N2O B14279639 2-Piperidinecarboxamide, 1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)- CAS No. 130530-75-5

2-Piperidinecarboxamide, 1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)-

Katalognummer: B14279639
CAS-Nummer: 130530-75-5
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: DOMOSTLWQOWTED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Piperidinecarboxamide, 1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)- is a complex organic compound with a unique structure that includes a piperidine ring, an amide group, and a trimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxamide, 1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)- typically involves the reaction of piperidine with an appropriate carboxylic acid derivative, followed by the introduction of the 2-methylpropyl and 2,4,6-trimethylphenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-Piperidinecarboxamide, 1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Piperidinecarboxamide, 1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Piperidinecarboxamide, 1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and amides with different substituents. Examples include:

  • 2-Piperidinecarboxamide, N-(2,4,6-trimethylphenyl)-
  • 2-Piperidinecarboxamide, 1-(2-methylpropyl)-

Uniqueness

The uniqueness of 2-Piperidinecarboxamide, 1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)- lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

130530-75-5

Molekularformel

C19H30N2O

Molekulargewicht

302.5 g/mol

IUPAC-Name

1-(2-methylpropyl)-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide

InChI

InChI=1S/C19H30N2O/c1-13(2)12-21-9-7-6-8-17(21)19(22)20-18-15(4)10-14(3)11-16(18)5/h10-11,13,17H,6-9,12H2,1-5H3,(H,20,22)

InChI-Schlüssel

DOMOSTLWQOWTED-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCN2CC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.